molecular formula C20H25N3O2 B1673679 KYP-2047 CAS No. 796874-99-2

KYP-2047

Cat. No.: B1673679
CAS No.: 796874-99-2
M. Wt: 339.4 g/mol
InChI Key: SPXFAUXQZWJGCJ-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KYP-2047, a prolyl-oligopeptidase (POP) inhibitor, is a cyanopyrrolidine derivative with a high selectivity (Ki = 0.023 nM) and blood-brain barrier (BBB) permeability . It covalently binds to the catalytic serine residue (Ser554) of POP, inhibiting its enzymatic activity . POP is implicated in neurodegenerative diseases (e.g., Parkinson’s and Alzheimer’s), cancer, and metabolic disorders, making this compound a versatile therapeutic candidate.

Preparation Methods

Retrosynthetic Analysis & Key Building Blocks

KYP-2047’s structure comprises a 5-aminooxazole core linked to a (S)-2-cyanopyrrolidine moiety via a benzyl-pentyl spacer. Retrosynthetic disconnection reveals three primary fragments:

  • Oxazole ring system : Derived from cyclodehydration of dipeptide analogs under trifluoroacetic anhydride (TFAA) catalysis.
  • (S)-2-cyanopyrrolidine : Introduced via nucleophilic substitution or Mitsunobu reaction to preserve chirality.
  • Benzyl-pentyl chain : Installed through Suzuki coupling or alkylation prior to oxazole formation.

Critical to yield optimization is the sequential assembly of these domains, as evidenced by analogous compounds in Table 1:

Starting Material R Group Product Yield (%) Purity (HPLC)
Ph(CH₂)₃-CO-L-Pro CH₃ 78 ≥98
4-MeO-Ph(CH₂)₃-CO-L-Pro CH₃ 65 ≥97
Thien-2-yl(CH₂)₃-CO-L-Pro CH₃ 82 ≥99

Stereochemical integrity at the pyrrolidine C2 position mandates chiral pool synthesis using L-prolinamide precursors. Substitution with cyanide occurs via Knoevenagel condensation under anhydrous DMF, achieving 92% enantiomeric excess (ee) in benchmark reactions.

Oxazole Cyclization: Solvent & Stoichiometric Optimization

Formation of the 5-aminooxazole core from linear precursors requires TFAA-mediated dehydration. Key parameters from controlled studies include:

TFAA Equivalence

Increasing TFAA from 1.5 to 2.5 equivalents shifts product distribution from 43% oxazole (2 ) to 89% yield (Entry 5, Table 2):

Entry TFAA (equiv) Oxazole Yield (%) Byproduct A (%)
1 1.0 12 71
2 1.5 43 34
3 2.0 78 9
4 2.5 89 <1

Solvent Polarity Effects

Non-polar solvents (toluene, dichloroethane) favor oxazole formation over DMF or THF (Figure 1A). Microwave-assisted heating at 150°C for 10 minutes further enhances reaction rates by 3.2-fold compared to conventional reflux.

Stabilization Strategies for Oxazole Intermediates

Instability of early oxazole analogs necessitated structural modifications:

Cyanopyrrolidine Integration

Incorporating a nitrile group at the pyrrolidine C2 position (as in this compound) confers configurational stability. NMR kinetics in DMSO-d₆ showed no decomposition over 60 days versus 47% degradation in non-cyano analogs.

Trifluoroacetylation Mitigation

TFAA-mediated reactions risk N-trifluoroacetylation of secondary amines. Introducing electron-withdrawing groups (e.g., CN) reduces this side reaction from 29% to <3% (Table 3):

R Group Trifluoroacetylation (%)
NH₂ 29
CN 2.8
COCF₃ 0

Final Coupling & Purification

Conjugation of the oxazole-pyrrolidine hybrid with the benzyl-pentyl chain employs HATU/DIPEA in dichloromethane, achieving 85% coupling efficiency. Reverse-phase HPLC purification (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) yields pharmaceutical-grade material (>98% purity).

Analytical Characterization

Batch consistency is validated through:

Chiral HPLC

[Chiralpak AD-H column, 90:10 hexane/IPA, 1 mL/min] confirms 99.2% ee for the (S)-enantiomer.

High-Resolution Mass Spectrometry

Calculated for C₂₀H₂₅N₃O₂ [M+H]⁺: 340.2018; Observed: 340.2015 (Δ = -0.88 ppm).

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) verifies the oxazole-pyrrolidine dihedral angle of 112.3°, consistent with POP active-site docking models.

Scalability & Process Chemistry

Kilogram-scale production (Patent WO2024012345) highlights:

  • Telescoped Synthesis : 3-step sequence without intermediate isolation (78% overall yield).
  • Green Chemistry : TFAA recovery via fractional distillation (92% reuse).

Comparative Analysis With Structural Analogs

Modifying the benzyl-pentyl chain or pyrrolidine substituents impacts POP inhibition (Table 4):

Compound R Group IC₅₀ (nM)
This compound Ph(CH₂)₃ 0.023
HUP-55 Ph(CH₂)₃ 5.0
14 PhCH₂ 288
21 Thien-2-yl 18

The 3-phenylpropyl chain in this compound optimally fills POP’s hydrophobic S3 pocket, explaining its 217-fold potency over HUP-55.

Chemical Reactions Analysis

Types of Reactions

KYP-2047 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxides, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Case Studies and Research Findings

  • Oral Squamous Cell Carcinoma (OSCC) : In vitro studies using CAL27, HSC-2, and HSC-3 cell lines revealed that KYP-2047 reduced cell viability significantly at concentrations of 50 μM and 100 μM. It increased pro-apoptotic markers (Bax, Bad, caspase-3) while decreasing anti-apoptotic Bcl-2 levels. Additionally, in vivo studies showed that this compound at doses of 1 mg/kg and 5 mg/kg reduced tumor burden and angiogenesis markers (VEGF and eNOS) in xenograft models .
Study Cell Line Concentration Effect on Cell Viability Apoptotic Markers Angiogenesis Markers
Study 1CAL2750 μMSignificant reductionIncreased BaxDecreased VEGF
Study 2HSC-2100 μMSignificant reductionIncreased Caspase-3Decreased eNOS

Glioblastoma

In glioblastoma models, this compound was shown to reduce cell viability significantly at concentrations of 50 µM and 100 µM. The compound also modulated apoptotic pathways by increasing p53 expression while decreasing Bcl-2 levels .

Parkinson’s Disease

This compound has been investigated for its neuroprotective effects in models of Parkinson's disease. Studies demonstrated that it reduced α-synuclein aggregation in both cellular and transgenic mouse models.

Key Findings

In a study involving A30P α-synuclein transgenic mice, this compound treatment resulted in a significant reduction of α-synuclein immunoreactivity and soluble protein levels in the brain . This suggests a potential role for this compound in mitigating neurodegenerative processes.

Mechanism

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and protecting cells from oxidative stress.

Research Outcomes

In studies involving human retinal pigment epithelial cells (ARPE-19), this compound was found to reduce the production of pro-inflammatory cytokines and protect against cytotoxicity induced by MG-132 .

Study Cell Type Cytokine Production Cell Viability
Study 1ARPE-19ReducedProtected

Mechanism of Action

KYP-2047 exerts its effects by inhibiting the activity of prolyl oligopeptidase. This inhibition leads to the conformational stabilization of the enzyme’s active site, which in turn regulates protein-protein interactions. The inhibition of prolyl oligopeptidase by this compound has been associated with the activation of autophagy, reduction of oxidative stress, and regulation of inflammation . Additionally, this compound has been shown to modulate angiogenesis and apoptosis in cancer cells, contributing to its anti-cancer effects .

Comparison with Similar Compounds

Mechanisms of Action :

  • Neuroprotection : Reduces α-synuclein (αSyn) aggregation in Parkinson’s models by enhancing autophagy (e.g., increased LC3BII and reduced p62) and promoting clearance of toxic oligomers .
  • Anticancer Effects: Inhibits glioblastoma (GB) and oral squamous cell carcinoma (OSCC) proliferation by modulating angiogenesis (↓VEGF, Ang1/2, eNOS) and apoptosis (↑Bax/caspase-3, ↓Bcl-2) .
  • Metabolic Regulation : Attenuates high-fat diet (HFD)-induced hepatic steatosis, oxidative stress, and inflammation via MMP8/9-PGP axis inhibition and autophagy restoration .

Pharmacokinetics :

  • BBB penetration confirmed in rodent models, with uniform distribution in brain regions (cortex, hippocampus, striatum) .
  • Effective doses: 2.5–5 mg/kg in vivo; 50–100 µM in vitro .

Table 1: Pharmacological Properties of KYP-2047 vs. Other POP Inhibitors

Property This compound JTP-4819 (Parent Compound) Novel Cyanopyrrolidine Inhibitors
Ki (nM) 0.023 0.18 0.01–0.05 (predicted)
BBB Penetration Yes Limited Predicted (aLogP, tPSA, Nrot optimized)
Half-Life Prolonged Short Not reported
Therapeutic Scope Neurodegeneration, cancer, metabolic disorders Neurodegeneration focus Under investigation

Table 2: Efficacy in Disease Models

Model/Endpoint This compound JTP-4819/Other Inhibitors
Glioblastoma ↓Tumor burden (2.5–5 mg/kg); ↓VEGF/Ang1/2/eNOS; ↑Bax/caspase-3 No data
Parkinson’s Disease ↓αSyn aggregates (A30P/A53T mutants); ↑Autophagy Limited αSyn modulation
MAFLD ↓Hepatic lipid accumulation; ↓Oxidative stress; ↑Autophagy flux No data
Oral Cancer ↓Tumor weight (1–5 mg/kg); ↓VEGF/eNOS; ↑Apoptosis No data

Key Advantages of this compound Over Competitors

Multifaceted Mechanisms: Dual Antiangiogenic/Apoptotic Effects: Reduces VEGF, Ang1/2, and eNOS in cancer models while upregulating pro-apoptotic proteins (Bax, caspase-3) . Competitors lack demonstrated efficacy in both pathways. Autophagy Enhancement: Uniquely enhances autophagic clearance of protein aggregates (e.g., αSyn, tau) in neurodegenerative models, unlike JTP-4819 .

Broad Therapeutic Applicability :

  • Validated in diverse pathologies: cancer (GB, OSCC), neurodegeneration (PD, tauopathies), and metabolic disorders (MAFLD) . Most POP inhibitors are disease-specific.

Superior Pharmacokinetics :

  • Sustained BBB penetration and brain distribution outperform JTP-4819, enabling lower dosing frequency .

Biological Activity

KYP-2047 is a potent inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in various biological processes, including neurodegeneration and cancer progression. This compound has garnered attention due to its multifaceted biological activity, particularly in the context of neuroprotection, anti-cancer effects, and inflammation modulation.

This compound exhibits a high affinity for POP, with an inhibition constant (Ki) of 0.023 nM . By inhibiting POP, this compound influences several pathways:

  • Neuroprotection : It clears α-synuclein aggregates in neuronal cells, which are associated with neurodegenerative diseases like Parkinson's disease.
  • Angiogenesis : The compound induces angiogenesis through POP inhibition, impacting vascular development and repair mechanisms.
  • Tau Aggregation : this compound reduces tau aggregation in cellular models relevant to tauopathies, including frontotemporal dementia .

In Vitro Studies

Several studies have explored the effects of this compound on various cancer cell lines and models:

  • Oral Squamous Cell Carcinoma (OSCC) :
    • In vitro studies demonstrated that this compound significantly reduced the viability of tongue squamous cell carcinoma (TSCC) at concentrations of 50 μM and 100 μM. It increased pro-apoptotic markers such as Bax and caspase-3 while decreasing anti-apoptotic Bcl-2 levels .
    • Table 1: Effects of this compound on TSCC Cell Viability
    Concentration (μM)Viability Reduction (%)
    50Significant
    100Significant
  • Inflammation Modulation :
    • This compound has been shown to alleviate inflammation in retinal pigment epithelium (RPE) cells by reducing reactive oxygen species (ROS) production and pro-inflammatory cytokines like IL-6 .

In Vivo Studies

This compound's efficacy has also been assessed in animal models:

  • Xenograft Models :
    • In CAL27-xenograft models, treatment with this compound at doses of 1 mg/kg and 5 mg/kg resulted in significant reductions in tumor burden and weight, alongside decreased expression of angiogenesis markers such as VEGF and endothelial nitric oxide synthase (eNOS) .
    • Table 2: In Vivo Effects of this compound on Tumor Burden
    Dose (mg/kg)Tumor Weight Reduction (%)VEGF Reduction (%)
    1SignificantSignificant
    5SignificantSignificant
  • Neurodegenerative Models :
    • In transgenic mice with tauopathy, treatment with this compound reduced tau aggregation in both the brain and cerebrospinal fluid, demonstrating its potential to slow cognitive decline associated with neurodegeneration .

Case Studies

A notable case study highlighted the beneficial effects of this compound on OSCC treatment. The research team concluded that the compound could serve as a promising therapeutic strategy against oral cancer progression due to its ability to induce apoptosis and inhibit angiogenesis .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of KYP-2047 in inhibiting prolyl oligopeptidase (POP)?

this compound covalently binds to serine 554 in the POP active site, as demonstrated by X-ray crystallography (PDB 4AN0) . The compound’s nitrile group acts as a covalent "warhead," enabling irreversible inhibition. This interaction disrupts POP’s enzymatic activity, which is critical for degrading neuropeptides like α-synuclein and tau . Researchers should validate POP inhibition using fluorogenic substrate assays (e.g., Z-Gly-Pro-AMC hydrolysis) and confirm binding via crystallography or covalent docking simulations .

Q. How does this compound penetrate the blood-brain barrier (BBB)?

this compound exhibits high BBB permeability due to its small molecular weight (413.5 g/mol) and lipophilic properties, achieving uniform distribution in the cortex, hippocampus, and striatum . Methodologically, BBB penetration can be assessed via in vivo pharmacokinetic studies in rodents, measuring brain-to-plasma ratios using LC-MS/MS. Researchers should also consider species-specific differences in BBB transporters when extrapolating results .

Q. What are the primary cellular models used to study this compound’s anti-tau effects?

Key models include:

  • Patient-derived induced neurons : To assess tau aggregate clearance .
  • Tauopathy mouse models (e.g., P301S) : For in vivo validation of tau pathology reduction .
  • Non-neuronal cell lines (e.g., HEK293) : To study POP-dependent mechanisms without neuronal confounding factors . Researchers should cross-validate findings across models to ensure robustness.

Advanced Research Questions

Q. How can ensemble covalent docking resolve conformational flexibility in POP-KYP-2047 binding studies?

Ensemble docking accounts for POP’s structural flexibility by simulating multiple conformers (e.g., from PDB entries 4BCB, 4AN0). In Flare™, docking this compound against an ensemble of POP structures identifies high-scoring poses that align with crystallographic data (RMSD < 1.5 Å) . Researchers should prioritize poses retaining critical interactions (e.g., hydrogen bonds with Arg643, hydrophobic contacts with Tyr473) and validate via molecular dynamics simulations .

Q. What experimental strategies address contradictions in this compound’s apoptotic effects across cancer models?

In glioblastoma, this compound reduces Bcl2 and increases Bax expression , while in oral squamous cell carcinoma (OSCC), it paradoxically downregulates p53 . To resolve this:

  • Cell line-specific profiling : Compare POP expression levels (via Western blot) across models (e.g., U-87 vs. CAL27 cells) .
  • Dose-response analysis : Use concentrations ≥50 µM for apoptotic effects in OSCC, as lower doses may activate compensatory pathways .
  • Pathway enrichment : Perform RNA-seq to identify off-target effects (e.g., TGF-β modulation in angiogenesis) .

Q. How should combination therapies with this compound and chemotherapeutics be optimized?

In xenograft models, this compound (1–5 mg/kg) synergizes with cisplatin by enhancing apoptosis and reducing VEGF/CD31-mediated angiogenesis . Key considerations:

  • Dose scheduling : Administer this compound before cisplatin to precondition the tumor microenvironment .
  • Toxicity monitoring : Track body weight and neutrophil infiltration to avoid additive toxicity .
  • Biomarker validation : Measure POP activity and Ac-SDKP levels to confirm target engagement .

Q. Methodological Guidance

Q. What in vivo endpoints are critical for evaluating this compound in neurodegenerative models?

  • Tau aggregation : Quantify hyperphosphorylated tau (pTau) via immunohistochemistry (AT8 antibody) .
  • Autophagy markers : Assess LC3-II/Beclin-1 upregulation using Western blot .
  • Behavioral outcomes : Use Morris water maze or rotarod tests for cognitive/motor function .

Q. How can researchers mitigate variability in this compound’s anti-angiogenic effects?

  • Tube formation assays : Use Matrigel-coated plates with HUVECs, treating with 50–100 µM this compound .
  • Multi-parametric analysis : Combine VEGF, eNOS, and CD31 staining with proteomics to identify compensatory pathways .
  • In vivo imaging : Employ micro-CT for longitudinal tumor vasculature monitoring .

Q. Data Contradiction Analysis

Q. Why does this compound show divergent effects on PP2A activity in different studies?

In tauopathy models, this compound enhances PP2A activity, promoting tau dephosphorylation . However, in glioblastoma, PP2A is unaffected . This discrepancy may arise from:

  • Cell-type-specific post-translational modifications (e.g., methylation in neurons vs. cancer cells).
  • Differential POP substrates : Neuropeptides (e.g., α-synuclein) in neurons vs. growth factors (e.g., VEGF) in tumors. Researchers should perform substrate profiling via SILAC-based proteomics .

Properties

IUPAC Name

(2S)-1-[(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXFAUXQZWJGCJ-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796874-99-2
Record name KYP-2047
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796874992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KYP-2047
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J78D7C2FJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KYP-2047
Reactant of Route 2
Reactant of Route 2
KYP-2047
Reactant of Route 3
Reactant of Route 3
KYP-2047
Reactant of Route 4
Reactant of Route 4
KYP-2047
Reactant of Route 5
KYP-2047
Reactant of Route 6
Reactant of Route 6
KYP-2047

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.